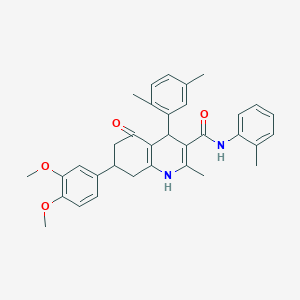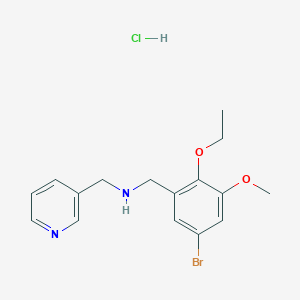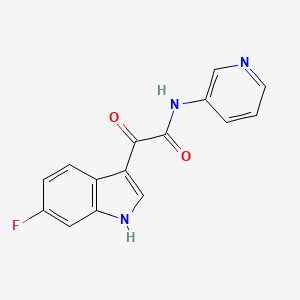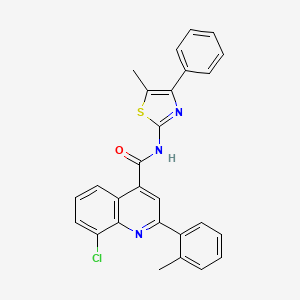![molecular formula C15H15NO4S B4734647 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinedione class of drugs and acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).
Mechanism of Action
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist acts as an agonist for the 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ receptor, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ by 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist leads to the transcriptional activation of target genes involved in glucose uptake, lipid metabolism, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include improved insulin sensitivity, increased glucose uptake in adipose tissue and skeletal muscle, reduced adipocyte differentiation and lipid accumulation, weight loss, inhibition of tumor growth, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include its well-established mechanism of action, extensive research on its therapeutic applications, and availability of synthetic compounds for use in experiments. The limitations of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include the potential for off-target effects, variability in response among different cell types and animal models, and the need for careful dosing to avoid toxicity.
Future Directions
For research on 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include the development of more selective agonists with reduced off-target effects, the identification of novel therapeutic applications in other diseases, and the optimization of dosing regimens to maximize therapeutic benefits while minimizing toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist and to identify potential biomarkers for patient selection and monitoring of therapy.
Scientific Research Applications
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. In diabetes, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In obesity, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce adipocyte differentiation and lipid accumulation, leading to weight loss. In cancer, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-9-21-14(16-12)13-7-6-11(20-13)8-19-10-4-2-1-3-5-10/h1-7,12,14,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDNRGBTOBYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)
![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)


![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)

![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)